molecular formula C5H8Br2N2 B3060874 1-(2-Bromoethyl)-1H-imidazole hydrobromide CAS No. 94614-84-3

1-(2-Bromoethyl)-1H-imidazole hydrobromide

Cat. No.: B3060874
CAS No.: 94614-84-3
M. Wt: 255.94
InChI Key: MZNYYFODRQQSJI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-imidazole hydrobromide is a chemical compound with the molecular formula C5H8Br2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

1-(2-Bromoethyl)-1H-imidazole hydrobromide has several scientific research applications:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound is investigated for its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Biological studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromoethyl)-1H-imidazole hydrobromide . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-1H-imidazole hydrobromide typically involves the reaction of imidazole with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(2-Bromoethyl)-1H-imidazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

1-(2-Bromoethyl)-1H-imidazole hydrobromide can be compared with other similar compounds, such as:

    2-Bromoethylamine hydrobromide: This compound has a similar structure but contains an amine group instead of an imidazole ring. It is used in the synthesis of various nitrogen-containing compounds.

    1-(2-Bromoethyl)-1H-benzimidazole hydrobromide: This compound contains a benzimidazole ring, which is a fused ring system with different chemical properties and applications.

Properties

IUPAC Name

1-(2-bromoethyl)imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNYYFODRQQSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679289
Record name 1-(2-Bromoethyl)-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94614-84-3, 94614-83-2
Record name 1H-Imidazole, 1-(2-bromoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94614-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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